molecular formula C7H7N3S B11810766 Thiazolo[4,5-c]pyridin-4-ylmethanamine

Thiazolo[4,5-c]pyridin-4-ylmethanamine

Cat. No.: B11810766
M. Wt: 165.22 g/mol
InChI Key: WSRWRWFNJGCGRQ-UHFFFAOYSA-N
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Description

Thiazolo[4,5-c]pyridin-4-ylmethanamine is a heterocyclic compound that combines a thiazole ring and a pyridine ring. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry. The presence of multiple reactive sites allows for a wide range of modifications, leading to the development of various analogs with potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[4,5-c]pyridin-4-ylmethanamine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the preparation of thiazole derivatives, which are then reacted with pyridine derivatives under specific conditions to form the fused thiazolo[4,5-c]pyridine scaffold . The reaction conditions often involve the use of catalysts and solvents to facilitate the annulation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Thiazolo[4,5-c]pyridin-4-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of this compound .

Scientific Research Applications

Thiazolo[4,5-c]pyridin-4-ylmethanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of thiazolo[4,5-c]pyridin-4-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Thiazolo[4,5-c]pyridin-4-ylmethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fusion pattern and the resulting pharmacological properties .

Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

[1,3]thiazolo[4,5-c]pyridin-4-ylmethanamine

InChI

InChI=1S/C7H7N3S/c8-3-5-7-6(1-2-9-5)11-4-10-7/h1-2,4H,3,8H2

InChI Key

WSRWRWFNJGCGRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1SC=N2)CN

Origin of Product

United States

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